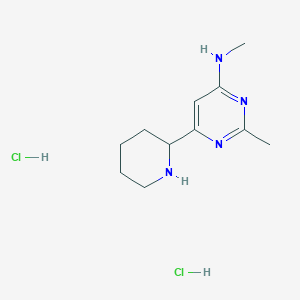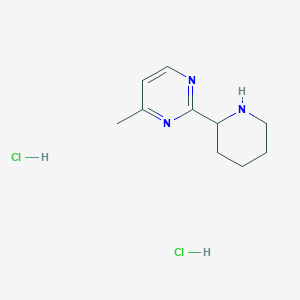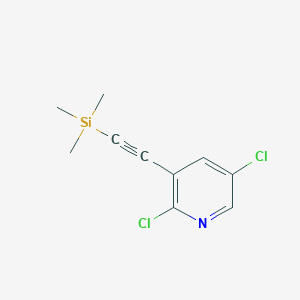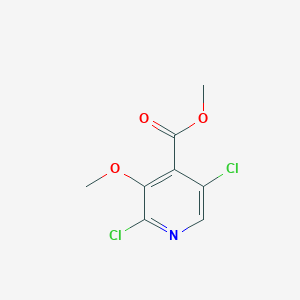![molecular formula C8H5F3N2O B1402766 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1346446-84-1](/img/structure/B1402766.png)
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Übersicht
Beschreibung
The compound “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” is a derivative of pyridine, which is a heterocyclic compound . It contains a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to the pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol”, is a topic of active research . These compounds are often used as intermediates in the synthesis of agrochemicals and pharmaceuticals . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular formula of “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” is C6H4F3NO . The average mass is 163.097 Da and the monoisotopic mass is 163.024506 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol” include a molecular weight of 163.10 g/mol, a monoisotopic mass of 163.02449824 g/mol, and a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Analysis
- 5H-Chromeno[2,3-b]pyridines, closely related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, are significant for their industrial, biological, and medicinal properties. A study investigated the multicomponent reaction of related compounds, revealing good yield and confirming the structure through various spectroscopic methods. The ADME properties were also assessed (Ryzhkova et al., 2023).
Crystallography and Molecular Interaction
- The crystal structure of a compound similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol was analyzed, revealing a water-bridged hydrogen-bonding network. This study provides insight into the molecule's interactions and packing within the crystal lattice (Ye & Tanski, 2020).
Synthesis and Reactivity
- The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, which are structurally related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, was explored. This includes synthetic access to stable 4-(polyfluoroalkyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-ole, important for mimicking the transition state in adenosine deaminase activity (Iaroshenko et al., 2009).
Application in Organic Light Emitting Diodes (OLEDs)
- A study on Pt(II) complexes, including ones derived from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives, highlighted their use in OLEDs. These compounds showed distinct photophysical properties, with potential applications in white OLEDs due to their stable chromaticity and adequate color-rendering index (Huang et al., 2013).
Anticancer Activity
- Research on pyrrolyl-pyridine heterocyclic compounds, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, showed significant anticancer activity. Compounds based on this framework demonstrated noteworthy activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-13-7-4(6(5)14)1-2-12-7/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFVDQQYXOMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



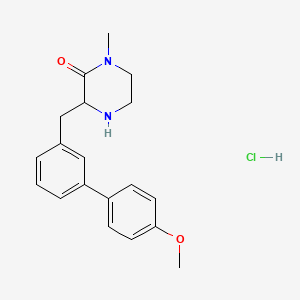
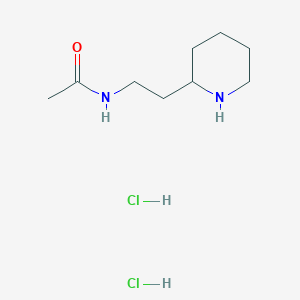
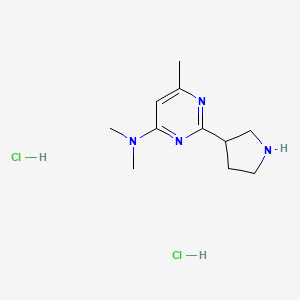
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
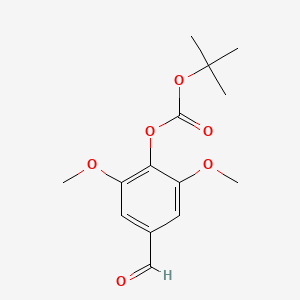
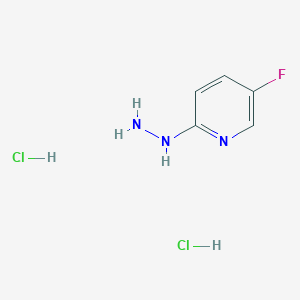
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)
